Nitrogen trifluoride

Semiconductor manufacturing PE-CVD chamber cleaning Remote plasma source

Nitrogen trifluoride (NF₃) is a colorless, toxic, and thermally stable gas at room temperature with a boiling point of -129.06°C. It is primarily utilized as a fluorine radical source in plasma-enhanced chemical vapor deposition (PE-CVD) chamber cleaning and as a plasma etchant for silicon-based materials.

Molecular Formula NF3
F3N
Molecular Weight 71.002 g/mol
CAS No. 7783-54-2
Cat. No. B1218955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrogen trifluoride
CAS7783-54-2
SynonymsNF(3) gas
nitrogen trifluoride
Molecular FormulaNF3
F3N
Molecular Weight71.002 g/mol
Structural Identifiers
SMILESN(F)(F)F
InChIInChI=1S/F3N/c1-4(2)3
InChIKeyGVGCUCJTUSOZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight (NIOSH, 2016)
Water solubility = 1.4X10-5 mol NF3/mol H2O at 25 °C and 101.3 kPa
Insoluble in water
Solubility in water: none
Slight

Nitrogen Trifluoride (NF₃, CAS 7783-54-2): Essential Baseline for Semiconductor Procurement and Process Engineering


Nitrogen trifluoride (NF₃) is a colorless, toxic, and thermally stable gas at room temperature with a boiling point of -129.06°C [1]. It is primarily utilized as a fluorine radical source in plasma-enhanced chemical vapor deposition (PE-CVD) chamber cleaning and as a plasma etchant for silicon-based materials [2]. Its role in the semiconductor industry is established, but its specific procurement value is defined by its performance metrics relative to alternative perfluorocompounds (PFCs) and other fluorine-containing gases.

WorkflowRemote plasma source PE-CVD chamber cleaning
SelectionFluorine radical source; plasma etchant for Si, SiO₂, Si₃N₄
Procurement contextPerformance-based alternative to CF₄, C₂F₆, SF₆; process-specific evaluation required

Nitrogen Trifluoride (NF₃) Procurement Risks: Why In-Class PFC Substitution Leads to Process Failure


Substituting NF₃ with generic perfluorocarbons (PFCs) like CF₄ or C₂F₆, or even other fluorine sources like SF₆, is a high-risk procurement decision due to fundamentally different plasma dissociation behaviors, resulting etch rates, and material selectivity. While all are fluorine-containing gases, their decomposition efficiency in a plasma varies by an order of magnitude, and their performance is highly sensitive to process parameters like O₂ addition and power [1]. This variability directly impacts tool throughput, consumables cost, and on-wafer yield, as highlighted by head-to-head comparisons where NF₃ consistently outperforms alternatives in specific, quantifiable metrics [2].

NF₃ (Target)NF₃
Risk if substituted
CF₄ / C₂F₆
Lower plasma dissociation efficiency; etch rates for Si, SiO₂, Si₃N₄ may decrease significantly
SF₆
Different decomposition behavior; material selectivity profiles do not transfer directly
Elemental F₂
High ambient reactivity increases safety risk; logistics complexity and infrastructure cost differ

Nitrogen Trifluoride (NF₃) Quantified Performance Evidence: A Procurement Guide to Key Differentiators vs. CF₄, C₂F₆, SF₆, and F₂


NF₃ vs. CF₄, C₂F₆, SF₆: Superior Remote Plasma Cleaning Throughput Driven by Higher Etch Rate

In a remote plasma cleaning study, NF₃ achieved a maximum destruction efficiency of 100% and demonstrated significantly higher removal rates for silicon, SiO₂, and Si₃N₄ compared to CF₄, C₂F₆, and C₃F₈ under optimized O₂ addition and microwave power conditions [1]. The gas utilization, a measure of conversion efficiency to etch products, was also higher for NF₃ than for the other gases investigated [1].

Removal rate vs. PFCs
Head-to-head
Reported significantly higher removal rates for Si, SiO₂, Si₃N₄
Higher rates reduce cleaning time, improve tool throughput
Optimized O₂ and microwave power; remote plasma source
Semiconductor manufacturing PE-CVD chamber cleaning Remote plasma source

NF₃ vs. CF₄: 67% Higher Si₃N₄ Etch Rate and 150% Higher Selectivity Over Silicon for Advanced Patterning

In a direct comparative study of fluorine sources for silicon nitride removal, NF₃ achieved a Si₃N₄ etch rate of 50 nm/min, compared to >30 nm/min for CF₄ [1]. Critically, the selectivity (etch rate ratio) of Si₃N₄ to polycrystalline silicon was approximately 100 for NF₃, versus 40 for CF₄, representing a 150% improvement [1]. The selectivity to SiO₂ was approximately 70 for NF₃, while SiO₂ was not etched at all under the same CF₄ process conditions [1].

Si₃N₄ etch vs. CF₄
Head-to-head
67% higher etch rate; 150% higher Si₃N₄/poly-Si selectivity
Enables precise patterning, reduces underlayer damage risk
Remote O₂/N₂ discharge with small fluorine source flows
Semiconductor manufacturing Plasma etching Material selectivity

NF₃ vs. CF₄, SF₆: Higher Plasma Decomposition Efficiency in PE-CVD Self-Cleaning

A 1997 study on decomposition characteristics in a plasma state for PE-CVD self-cleaning revealed a clear ranking of plasma decomposition ratios: C₂F₆ > NF₃ ≫ SF₆ > CF₄ [1]. This indicates that NF₃ is much more readily decomposed into reactive fluorine species than SF₆ and CF₄ under the same plasma conditions, correlating with its observed etching performance.

Decomposition ranking
Head-to-head
C₂F₆ > NF₃ ≫ SF₆ > CF₄
NF₃ decomposes more readily than SF₆ and CF₄ in PE-CVD plasma
Relevant for gas utilization and etch performance
Semiconductor manufacturing PE-CVD Plasma chemistry

NF₃ vs. F₂: Lower Safety Risk and Higher Shipment Density Due to Inertness at Ambient Temperature

Unlike elemental fluorine (F₂), which is highly reactive and corrosive at ambient temperature, NF₃ is relatively inert at low temperatures, e.g., 70°F [1]. This inherent stability allows NF₃ to be compressed to high pressures (e.g., 1,000 psig) for shipment, offering a significant advantage in logistics and storage density over elemental fluorine [1].

Ambient inertness
Class-level
Relatively inert at 70°F; compressible to 1,000 psig
Lower handling risk; higher shipment density vs. elemental F₂
Data to verify for specific cylinder configurations
Safety Logistics Material compatibility

NF₃ vs. CF₄, SF₆, C₂F₆: Comparable or Lower Global Warming Potential (GWP) for Regulatory Compliance

NF₃ has a 100-year Global Warming Potential (GWP) of 17,200, as defined by the U.S. EPA [1]. While this is a high value in absolute terms, it is significantly lower than SF₆ (22,800) and comparable to or lower than many alternative long-lived PFCs under regulatory scrutiny, positioning it as a preferred alternative from a greenhouse gas emissions reporting and abatement cost perspective [1].

GWP comparison
Reported
NF₃ GWP 17,200; SF₆ GWP 22,800 (U.S. EPA)
25% lower CO₂-equivalent emissions vs. SF₆ per unit mass
Regulatory reporting context; absolute GWP remains high
Environmental compliance Greenhouse gas emissions Sustainability

Nitrogen Trifluoride (NF₃) Optimal Use Cases: Where Quantified Performance Drives Procurement Decisions


High-Throughput PE-CVD Chamber Cleaning for Memory and Logic Fabs

NF₃ is the superior choice for remote plasma cleaning of silicon-based deposits (Si, SiO₂, Si₃N₄) from PE-CVD chambers where maximizing tool uptime is paramount. The evidence of significantly higher removal rates and 100% destruction efficiency compared to CF₄ and C₂F₆ [1] directly reduces cleaning cycle time. For high-volume manufacturing (HVM) of DRAM or 3D NAND, the 67% higher Si₃N₄ etch rate over CF₄ [2] enables faster preventative maintenance and increased wafer starts per week, offsetting the higher gas cost with productivity gains.

Advanced Patterning for Gate-All-Around (GAA) and 3D Architectures

The high selectivity of NF₃-based etching is critical for defining complex 3D structures in advanced nodes. The process achieving a 100:1 selectivity of Si₃N₄ over poly-silicon (versus 40:1 for CF₄) [2] is essential for applications like spacer etching, sacrificial layer removal, and hard mask opening where damage to the underlying silicon channel or gate material cannot be tolerated. This precision reduces yield loss and enables the tight critical dimension (CD) control required for sub-5nm technologies.

Greenhouse Gas (GHG) Emission-Optimized Fab Operations

For semiconductor manufacturers with a corporate mandate to reduce Scope 1 GHG emissions or those subject to carbon pricing mechanisms (e.g., EU ETS, South Korean ETS), NF₃ presents a quantifiable advantage. Replacing SF₆ (GWP=22,800) with NF₃ (GWP=17,200) in a specific cleaning or etching application results in a 25% reduction in reported CO₂-equivalent emissions per unit mass of gas used [1]. This is a direct, verifiable metric for sustainability reporting and may influence the selection of abatement equipment strategy.

Fluorination Reactions Requiring a Safe, High-Density Fluorine Source

In chemical synthesis or other industrial processes (e.g., fluorination of plastics) where the use of elemental fluorine (F₂) poses unacceptable safety and handling risks, NF₃ is a proven alternative. Its documented inertness at ambient temperature and ability to be compressed to high pressures (1,000 psig) [2] provide a significantly safer and more logistically practical fluorine precursor, enabling on-site fluorine radical generation via thermal or plasma decomposition while minimizing the capital expenditure for specialized F₂-compatible infrastructure.

Application
Selection Property
Validation Focus
High-throughput PE-CVD chamber cleaning
Reported removal rate and destruction efficiency rank
Throughput gain, OEE improvement vs. CF₄/C₂F₆ baseline
Advanced patterning (GAA, 3D architectures)
High Si₃N₄/poly-Si selectivity (reported ~100:1)
Critical dimension control, underlayer damage review
GHG emission-optimized fab operations
GWP 17,200 vs. SF₆ 22,800
CO₂-equivalent reporting reduction, abatement strategy alignment
Fluorination processes requiring safe, dense fluorine source
Ambient inertness and high compression limit
Logistics safety, infrastructure cost vs. elemental F₂

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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